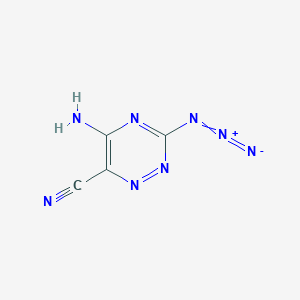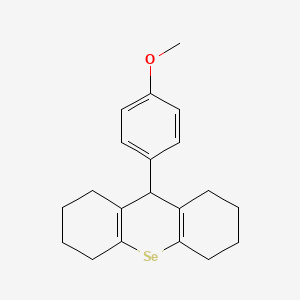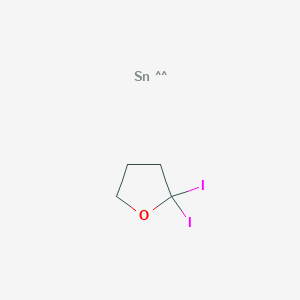
1,1-Dibromo-2-(dimethoxymethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-2-(dimethoxymethyl)cyclopropane: is an organic compound that belongs to the class of halogenated cyclopropanes It is characterized by the presence of two bromine atoms and a dimethoxymethyl group attached to a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane can be synthesized through the reaction of cyclopropane derivatives with brominating agents. One common method involves the bromination of 2-(dimethoxymethyl)cyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions: 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, alkoxides, or amines, leading to the formation of different cyclopropane derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield 2-(dimethoxymethyl)cyclopropane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaOH, NaOMe) in polar solvents like ethanol or water.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Elimination: Strong bases (e.g., KOH) in ethanol or other suitable solvents.
Major Products:
- Substitution reactions yield various substituted cyclopropanes.
- Reduction reactions yield 2-(dimethoxymethyl)cyclopropane.
- Elimination reactions yield alkenes.
科学的研究の応用
Chemistry: 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex cyclopropane derivatives and other organic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. Cyclopropane derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties, making them valuable in medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it a useful intermediate in the production of polymers, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane involves its ability to undergo various chemical transformations. The bromine atoms and the dimethoxymethyl group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where nucleophiles attack the carbon atoms bonded to bromine. In reduction reactions, the bromine atoms are replaced by hydrogen atoms, leading to the formation of reduced products.
類似化合物との比較
- 1,1-Dibromo-2,2-dimethylcyclopropane
- 1,1-Dibromo-2-methylcyclopropane
- 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Comparison: 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane is unique due to the presence of the dimethoxymethyl group, which imparts different chemical properties compared to other dibromo-substituted cyclopropanes. This group enhances the compound’s solubility in organic solvents and influences its reactivity in various chemical reactions. In contrast, other similar compounds like 1,1-Dibromo-2,2-dimethylcyclopropane and 1,1-Dibromo-2-methylcyclopropane lack this functional group, resulting in different reactivity and applications.
特性
CAS番号 |
89817-69-6 |
|---|---|
分子式 |
C6H10Br2O2 |
分子量 |
273.95 g/mol |
IUPAC名 |
1,1-dibromo-2-(dimethoxymethyl)cyclopropane |
InChI |
InChI=1S/C6H10Br2O2/c1-9-5(10-2)4-3-6(4,7)8/h4-5H,3H2,1-2H3 |
InChIキー |
RDMOZLXFJUJPPI-UHFFFAOYSA-N |
正規SMILES |
COC(C1CC1(Br)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


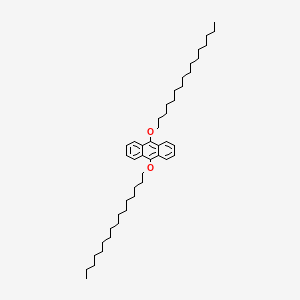
![Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B14372207.png)

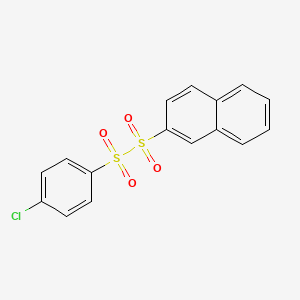
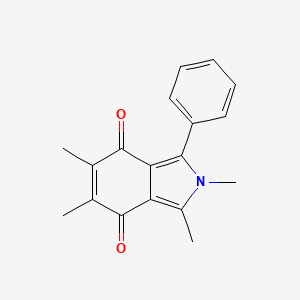

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)
![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)
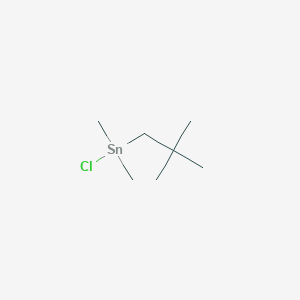
![2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14372252.png)
